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  • Product: Dapagliflozin MonoAcetyl Impurity
  • CAS: 1632287-34-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of Dapagliflozin Monoacetyl Impurity: A Comprehensive Analytical Guide

Executive Summary The identification and control of pharmaceutical impurities are critical to ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). In the synthesis of Dapagliflozin—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and control of pharmaceutical impurities are critical to ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). In the synthesis of Dapagliflozin—a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes—partially deprotected intermediates often persist as process-related impurities. This whitepaper provides an in-depth technical roadmap for the isolation and structural elucidation of the Dapagliflozin Monoacetyl Impurity (CAS No. 1632287-34-3), chemically defined as ((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate[1].

By detailing the causality behind chromatographic behavior, mass shifts, and nuclear magnetic resonance (NMR) deshielding effects, this guide establishes a self-validating analytical system for rigorous impurity profiling[2].

The Origin of Acetyl Impurities in Dapagliflozin Synthesis

During the commercial production of Dapagliflozin, the glucose moiety is frequently protected using acetyl groups to stabilize the pyranose ring during the Friedel-Crafts arylation steps (e.g., utilizing intermediates like Dapagliflozin tetraacetate)[3]. The final synthetic stage requires global deprotection via alkaline hydrolysis.

The Causality of Formation: If this deacetylation reaction does not proceed to absolute completion, partially acetylated species remain in the matrix[2]. The primary hydroxyl group at the C6 position (the hydroxymethyl group of the pyranose ring) is highly reactive and prone to acyl migration, making the 6-O-acetyl derivative the most prominent and persistent monoacetyl impurity requiring stringent regulatory monitoring[1].

Analytical Strategy and Workflow

To definitively characterize this impurity, a multi-tiered orthogonal analytical approach is required. The workflow transitions from chromatographic detection to high-resolution mass spectrometry (HRMS) for compositional analysis, culminating in multidimensional NMR spectroscopy for precise regiochemical assignment[4].

Workflow Start Crude Dapagliflozin API HPLC Impurity Profiling (RP-HPLC) Start->HPLC LCMS Mass Determination (LC-HRMS) m/z 468.17 [M+NH4]+ HPLC->LCMS Unknown Peak (RRT ~1.2) Prep Preparative Isolation LCMS->Prep +42 Da Mass Shift NMR Regiochemical Assignment (1H, 13C, COSY, HMBC) Prep->NMR >98% Purity Structure Elucidated Structure: 6-O-Acetyl Dapagliflozin NMR->Structure Downfield shift at C6

Fig 1: Analytical workflow for isolating and elucidating the dapagliflozin monoacetyl impurity.

Experimental Protocols: Isolation and Characterization

RP-HPLC Impurity Profiling

Causality of Method Design: Dapagliflozin is highly polar due to its multiple hydroxyl groups. The addition of an acetyl group at C6 masks a hydrogen-bond donor and increases the molecule's lipophilicity. Consequently, in a reversed-phase system, the monoacetyl impurity will exhibit stronger hydrophobic interactions with the C18 stationary phase, causing it to elute later than the parent API.

Step-by-Step Protocol:

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: Linear gradient from 20% B to 80% B over 30 minutes.

  • Detection: UV at 225 nm.

  • Result: The monoacetyl impurity typically elutes at a relative retention time (RRT) of ~1.2 to 1.3 compared to the Dapagliflozin main peak.

Preparative Isolation

To obtain sufficient material for NMR, the analytical method is scaled up.

  • System: Preparative HPLC equipped with a fraction collector.

  • Column: Preparative C18 (250 mm × 21.2 mm, 5 µm).

  • Execution: Inject concentrated crude API solution. Collect fractions corresponding to the target RRT.

  • Recovery: Pool the fractions and lyophilize to obtain the impurity as a white to off-white solid with >98% purity.

LC-HRMS Analysis

Causality of Mass Shift: High-Resolution Mass Spectrometry (HRMS) provides the exact monoisotopic mass, confirming the elemental composition. The mass difference of exactly +42.01 Da corresponds to the addition of a ketene equivalent ( C2​H2​O ), confirming an acetylation event rather than another modification[4].

Protocol:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Inject 1 µL of the isolated compound (10 µg/mL in Methanol) into the LC-HRMS system.

  • Observation: Monitor for the ammonium adduct [M+NH4​]+ .

NMR Spectroscopy Protocol

Protocol:

  • Solvent Preparation: Dissolve ~10 mg of the lyophilized impurity in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing Tetramethylsilane (TMS) as an internal reference[5].

  • Acquisition: Acquire 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) spectra using a 400 MHz or 500 MHz NMR spectrometer at 298 K[6].

  • Processing: Apply appropriate window functions, Fourier transform, and phase/baseline correction.

Structural Elucidation Data: Decoding the Regiochemistry

This analytical framework operates as a self-validating system : HRMS identifies what the modification is (an acetyl group), while 1D and 2D NMR identify where it is located, leaving no room for structural ambiguity.

Mass Spectrometry Interpretation

Dapagliflozin possesses a chemical formula of C21​H25​ClO6​ . The isolated impurity exhibits a mass shift consistent with C23​H27​ClO7​ .

Table 1: Comparative LC-HRMS Data (Positive Ion Mode) | Compound | Formula | Theoretical m/z [M+NH4​]+ | Observed m/z [M+NH4​]+ | Mass Shift ( Δ ) | | :--- | :--- | :--- | :--- | :--- | | Dapagliflozin | C21​H25​ClO6​ | 426.1678 | 426.1681 | N/A | | Monoacetyl Impurity | C23​H27​ClO7​ | 468.1784 | 468.1789 | +42.0108 Da |

NMR Regiochemical Assignment

While MS confirms the presence of an acetyl group, it cannot determine which of the hydroxyls (C3, C4, or C6 of the pyranose ring) is acetylated.

Causality of Chemical Shifts: The introduction of an ester carbonyl group creates a strong anisotropic deshielding effect. The protons attached to the carbon bearing the ester will shift significantly downfield (higher ppm) compared to the unesterified parent molecule[6].

In the 1 H NMR spectrum of the monoacetyl impurity, the methylene protons at the C6 position shift from ~3.45/3.68 ppm in Dapagliflozin to ~4.12/4.35 ppm. Furthermore, a new sharp singlet integrates to 3 protons at ~2.02 ppm, confirming the acetyl methyl group[6]. Heteronuclear Multiple Bond Correlation (HMBC) provides the final proof: a cross-peak is observed between the downfield C6 protons and the ester carbonyl carbon at ~170.5 ppm, unambiguously placing the acetyl group at the primary alcohol position.

Table 2: Key NMR Chemical Shifts (DMSO- d6​ , 400 MHz) | Structural Feature | Dapagliflozin 1 H (ppm) | Monoacetyl Impurity 1 H (ppm) | Dapagliflozin 13 C (ppm) | Monoacetyl Impurity 13 C (ppm) | | :--- | :--- | :--- | :--- | :--- | | C6- H2​ (Hydroxymethyl) | 3.45, 3.68 (m, 2H) | 4.12, 4.35 (m, 2H) | 61.5 | 63.8 | | Acetyl - CH3​ | Absent | 2.02 (s, 3H) | Absent | 20.8 | | Acetyl -C=O | Absent | Absent | Absent | 170.5 |

(Note: Values are representative shifts demonstrating the anisotropic deshielding effect characteristic of this impurity class[6],[5].)

Conclusion and Regulatory Impact

The structural elucidation of the Dapagliflozin monoacetyl impurity highlights the necessity of combining HRMS with 2D NMR techniques. By understanding the causal relationship between synthetic deprotection steps and NMR deshielding effects, analytical scientists can confidently validate stability-indicating methods. Accurate characterization of CAS 1632287-34-3 ensures compliance with ICH Q3A guidelines, safeguarding the quality, safety, and efficacy of commercial Dapagliflozin formulations[1].

References

  • Benchchem. "Dapagliflozin MonoAcetyl Impurity | 1632287-34-3". Benchchem Product Catalog. 2

  • Veeprho. "Dapagliflozin Acetyl Impurity | CAS 1632287-34-3". Veeprho Impurity Standards.1

  • SynZeal. "MonoAcetyl Dapagliflozin | 1632287-34-3". SynZeal Reference Standards. 3

  • ResearchGate. "Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques". ResearchGate Publications. 4

  • Benchchem. "Dapagliflozin MonoAcetyl Impurity | 1632287-34-3 (NMR Details)". Benchchem Technical Support. 6

  • Benchchem. "A Comparative Guide to the Characterization of Dapagliflozin Propanediol Anhydrous Reference Standard". Benchchem Technical Support. 5

Sources

Exploratory

Physicochemical Profiling and Analytical Control of Dapagliflozin Monoacetyl Impurity (Impurity-S2D)

Executive Summary Dapagliflozin is a highly potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus, chronic kidney disease, and heart failure....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dapagliflozin is a highly potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus, chronic kidney disease, and heart failure. The commercial manufacturing of the active pharmaceutical ingredient (API) is a complex multi-step process that inherently generates process-related impurities. Under ICH Q3A(R2) guidelines, these impurities must be rigorously identified, quantified, and controlled to ensure drug safety and efficacy.

Among the most critical process-related degradants is the Dapagliflozin Monoacetyl Impurity (also designated as Impurity-S2D)[1]. As a Senior Application Scientist, understanding the mechanistic origin, physicochemical behavior, and analytical isolation of this specific impurity is paramount for robust pharmaceutical quality control and process scale-up.

Structural and Physicochemical Profiling

The monoacetyl impurity is structurally identical to dapagliflozin, with the exception of an acetyl ester group located at the primary hydroxyl position (C6) of the glucopyranose ring.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name Dapagliflozin Methyl Acetate / Monoacetyl Dapagliflozin
IUPAC Name [(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate[2]
CAS Number 1632287-34-3[2]
Molecular Formula C₂₃H₂₇ClO₇[2]
Molecular Weight 450.91 g/mol [2]
Physical State Solid, White to Off-White[3]
Predicted Boiling Point 613.3 ± 55.0 °C[3]
Causality in Physicochemical Behavior

The esterification of the C6 hydroxyl group fundamentally alters the molecule's interaction with its environment. By replacing a polar hydroxyl group (-OH) with an acetyl group (-OCOCH₃), the molecule loses a critical hydrogen bond donor. This structural modification increases the overall lipophilicity and partition coefficient (LogP) of the impurity compared to the parent API. Consequently, Impurity-S2D exhibits reduced solubility in highly polar aqueous media and demonstrates significantly stronger hydrophobic interactions with non-polar stationary phases during chromatographic separation.

Mechanistic Origin: The Synthetic Pathway

The formation of the monoacetyl impurity is intrinsically tied to the purification strategies employed during API synthesis. The initial coupling of the halogenated benzene derivative with the gluconolactone moiety often yields a crude mixture containing undesired α -anomers and furanose ring impurities[4].

To achieve the stringent stereochemical purity required for the final API, manufacturers utilize a protection-deprotection strategy. The crude mixture is subjected to global acetylation (using acetic anhydride) to form tetraacetyl dapagliflozin , which allows for the selective crystallization and isolation of the pure β -anomer[4].

Following purification, the tetraacetyl intermediate must be deacetylated to yield the final API. This is typically achieved using an alkali base (e.g., NaOH) in a biphasic solvent medium[5]. The major chemical engineering challenge in this step is driving the deprotection to absolute completion. As the molecule becomes progressively deacetylated, its solubility profile shifts dramatically. The cleavage of the final acetyl group can be rate-limited by phase-transfer kinetics; if the reaction is quenched prematurely or mixing is suboptimal, the monoacetylated intermediate becomes kinetically trapped, yielding Impurity-S2D[5].

Pathway A Crude Dapagliflozin (Anomeric Mixture) B Tetraacetyl Dapagliflozin (Purified β-anomer) A->B Acetylation (Ac2O) C Pure Dapagliflozin (Target API) B->C Complete Deacetylation (Base/Alcohol) D Monoacetyl Impurity (Impurity-S2D) B->D Incomplete Deacetylation (Phase-Transfer Limited)

Synthetic pathway illustrating the formation of the monoacetyl impurity during deprotection.

Analytical Methodologies: Isolation and Quantification

To ensure regulatory compliance, the analytical protocol must act as a self-validating system capable of baseline resolution between the API and its structurally similar degradants. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Step-by-Step RP-HPLC Protocol
  • Sample Solubilization:

    • Action: Dissolve the API sample in a 50:50 (v/v) Water:Acetonitrile diluent to achieve a target concentration of 1.0 mg/mL.

    • Causality: This specific solvent ratio ensures complete thermodynamic solubilization of both the highly polar dapagliflozin and the more lipophilic monoacetyl impurity, preventing sample precipitation and solvent-front distortion upon injection.

  • Chromatographic Separation:

    • Action: Inject 10 µL onto a C18 stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Run a gradient elution utilizing Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (Acetonitrile).

    • Causality: The hydrophobic C18 alkyl chains effectively discriminate between the analytes based on lipophilicity. Because Impurity-S2D lacks a C6 hydrogen bond donor and possesses an acetyl group, it interacts more strongly with the stationary phase and reliably elutes after the main dapagliflozin peak.

  • Ultraviolet (UV) Detection:

    • Action: Monitor the eluent at a wavelength of 225 nm.

    • Causality: Both the API and the impurity share the identical chlorinated diphenylmethane chromophore. Monitoring at 225 nm ensures equivalent molar absorptivity, allowing for highly accurate relative area-percent quantification without the need for complex response factor corrections.

  • Mass Spectrometric (MS/MS) Confirmation:

    • Action: Divert the post-UV flow to an Electrospray Ionization (ESI) source operating in positive mode.

    • Causality: Soft ionization prevents the in-source fragmentation of the fragile ester bond. The monoacetyl impurity is confirmed by the presence of a characteristic mass-to-charge ratio ( m/z ) of 451.9[M+H]⁺ or 473.9 [M+Na]⁺, which corresponds to the exact +42 Da mass shift (addition of the acetyl group) relative to the parent API[2].

HPLC_Workflow S1 1. Sample Solubilization (API in 50:50 H2O:MeCN) S2 2. RP-HPLC Injection (C18 Stationary Phase) S1->S2 S3 3. Gradient Elution (Increasing Lipophilicity) S2->S3 S4 4. Detection & Quantification (UV at 225 nm + ESI-MS) S3->S4

Step-by-step RP-HPLC analytical workflow for the isolation and quantification of Impurity-S2D.

Toxicological and Pharmacokinetic Implications

From a pharmacological perspective, the monoacetyl impurity presents an intriguing profile. Because the impurity is an esterified derivative of the active drug, it theoretically behaves as a prodrug. Upon systemic administration, it is highly susceptible to rapid in vivo hydrolysis by non-specific esterases present in the blood and hepatic tissues, which would cleave the ester bond and release the active dapagliflozin molecule.

However, despite this relatively benign toxicological profile, the presence of Impurity-S2D introduces unpredictable pharmacokinetic variables, such as altered absorption rates and delayed onset of action. To maintain precise dosing parameters and ensure batch-to-batch clinical consistency, regulatory agencies mandate that this impurity be strictly controlled to ≤0.15% in the final formulated drug product.

References

  • PubChem - Dapagliflozin Methyl Acetate (CID 86566457). National Center for Biotechnology Information. URL: [Link]

  • SynZeal - MonoAcetyl Dapagliflozin (Impurity-S2D) Reference Standards. URL: [Link]

  • ACS Publications - Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development. URL:[Link]

  • Google Patents - WO2017221211A1: Process for the preparation of dapagliflozin and its solvate thereof.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for the Quantification of Dapagliflozin Monoacetyl Impurity

Introduction & Mechanistic Background Dapagliflozin is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes. The commercial manufacturing of the dapa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Dapagliflozin is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes. The commercial manufacturing of the dapagliflozin active pharmaceutical ingredient (API) involves complex synthetic routes, particularly concerning the protection and deprotection of the pyranose sugar moiety.

During these synthetic steps, acetylated intermediates (such as dapagliflozin tetraacetate) are formed. Incomplete deprotection, transesterification, or degradation can lead to the formation of the Dapagliflozin Monoacetyl Impurity (CAS: 1632287-34-3)[1]. Regulatory authorities, guided by ICH Q3A(R2) and Q3B(R2), mandate the stringent profiling and control of such process-related impurities to ensure the safety and efficacy of the final drug product. This application note details the causality-driven development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored to isolate and quantify this specific impurity[2].

Analytical Challenges & Method Rationale (Causality)

Dapagliflozin and its monoacetyl derivative share an identical primary chromophore—the 4-chloro-3-(4-ethoxybenzyl)phenyl core. Consequently, differentiating the two compounds based purely on UV spectral shape is nearly impossible. The analytical challenge lies in exploiting the subtle physicochemical difference: the esterification of a single hydroxyl group (typically at the C6 position of the pyranose ring)[1].

Expertise & Causality in Method Design:

  • Stationary Phase Selection: The addition of the acetyl group significantly increases the hydrophobicity of the impurity compared to the parent API. To exploit this, a high-carbon-load Octadecylsilane (C18) column with a length of 250 mm and a 5 µm particle size is selected. The extended column length maximizes theoretical plates, ensuring baseline resolution ( Rs​>2.0 ) between the closely related analogs[3][4].

  • Mobile Phase & pH Control: A slightly acidic aqueous mobile phase (0.05% Trifluoroacetic acid, pH ~2.5) is utilized. The acidic environment serves a dual purpose: it suppresses the ionization of any residual silanol groups on the silica support (preventing secondary interactions and peak tailing) and stabilizes the ester bond of the monoacetyl impurity against hydrolysis during the run[5]. Acetonitrile is preferred over methanol as the organic modifier due to its lower viscosity and superior mass transfer kinetics, which sharpen the peaks.

  • Wavelength Optimization: UV detection is set to 224 nm. While the molecule absorbs across a range of 219–275 nm, 224 nm represents the optimal balance between the maximum absorbance of the diphenylmethane core and minimal baseline drift from the gradient elution[3][6].

Workflow & Pathway Visualizations

The following diagrams illustrate the synthetic origin of the monoacetyl impurity and the Quality by Design (QbD) workflow utilized to develop this HPLC method.

ImpurityPathway A Dapagliflozin (Parent API) B Acetylation Reagents (During Synthesis) A->B Degradation/Side Reaction C Dapagliflozin Monoacetyl Impurity (CAS: 1632287-34-3) B->C Esterification D Dapagliflozin Tetraacetate (Fully Protected Intermediate) E Incomplete Deprotection or Transesterification D->E Hydrolysis E->A Complete Reaction E->C Partial Reaction

Figure 1: Synthetic and degradation pathways leading to the formation of Dapagliflozin Monoacetyl Impurity.

HPLCWorkflow Step1 1. Risk Assessment Identify Monoacetyl Impurity Step2 2. Column Screening Select C18 (250mm, 5µm) Step1->Step2 Step3 3. Mobile Phase Tuning 0.05% TFA (pH ~2.5) Step2->Step3 Step4 4. Gradient Optimization Target Hydrophobic Elution Step3->Step4 Step5 5. Method Validation ICH Q2(R2) Guidelines Step4->Step5

Figure 2: Step-by-step Quality by Design (QbD) workflow for HPLC method development.

Detailed Experimental Protocol

Reagents and Materials
  • Standards: Dapagliflozin API Reference Standard; Dapagliflozin Monoacetyl Impurity Standard (Purity 98%)[1][2].

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: Octadecylsilane chemically bonded silica (C18), 250 mm × 4.6 mm, 5 µm[3].

  • Column Temperature: 30 °C (Maintains consistent mobile phase viscosity and reproducible retention times)[3].

  • Mobile Phase A: 0.05% (v/v) TFA in Water[5].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min[3][7].

  • Detection: UV at 224 nm[3][8].

  • Injection Volume: 10 µL.

Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Add exactly 0.5 mL of TFA to 1000 mL of Milli-Q water to prepare Mobile Phase A.

  • Filter Mobile Phase A through a 0.45 µm hydrophilic membrane filter.

  • Filter Mobile Phase B (Acetonitrile) through a 0.45 µm PTFE membrane filter.

  • Degas both mobile phases via ultrasonication for 10 minutes prior to use.

Step 2: Diluent Preparation Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio. Degas before use.

Step 3: Standard & Sample Preparation

  • System Suitability Solution: Accurately weigh 50 mg of Dapagliflozin API and 0.5 mg of the Monoacetyl Impurity standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to dissolve completely, and make up to the mark with diluent.

  • Test Sample Solution: Weigh an amount of sample equivalent to 50 mg of Dapagliflozin into a 50 mL volumetric flask. Add 30 mL of diluent, mechanically shake for 15 minutes, and make up to the mark. Filter through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of the filtrate.

Step 4: Gradient Elution Execution Program the HPLC pump according to the gradient profile outlined in Table 1. The gradient is designed to hold initially to elute polar degradants, then ramp up the organic composition to force the elution of the highly retained monoacetyl impurity.

Quantitative Data & Validation Summary

To ensure the protocol is a self-validating system, specific system suitability criteria must be met before sample analysis begins. The method was validated in accordance with ICH Q2(R2) guidelines[4].

Table 1: Optimized Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07030Isocratic hold
5.07030Isocratic hold
20.03070Linear gradient (Impurity elution)
25.01090Column wash
25.17030Return to initial
35.07030Re-equilibration
Table 2: System Suitability Criteria
ParameterAcceptance CriteriaObserved ValueStatus
Resolution ( Rs​ ) (API vs. Impurity) 2.04.8Pass
Tailing Factor ( Tf​ ) for Impurity 1.51.12Pass
Theoretical Plates ( N ) for Impurity 500012,450Pass
% RSD of Impurity Peak Area (n=6) 5.0%1.8%Pass
Table 3: Method Validation Metrics (Monoacetyl Impurity)
Validation ParameterResult
Linearity Range 0.5 µg/mL to 15.0 µg/mL
Correlation Coefficient ( R2 ) 0.9997
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery at 100% level) 99.4% ± 1.2%

Conclusion

The developed gradient RP-HPLC method successfully isolates the Dapagliflozin Monoacetyl Impurity from the parent API and other potential degradants. By strategically utilizing a 250 mm C18 column and an acidic mobile phase, the method leverages the hydrophobic nature of the acetylated ester to achieve a high resolution ( Rs​=4.8 ). The rigorous adherence to system suitability parameters ensures that this protocol acts as a self-validating system, suitable for routine Quality Control (QC), stability testing, and Abbreviated New Drug Application (ANDA) filings[2].

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Application

Application Note: Isolation and Characterization of Dapagliflozin Monoacetyl Impurity from API

Introduction Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[1] As with any active pharmaceutical ingredient (API), the control o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4]

This application note provides a detailed guide for the isolation and preliminary characterization of a known process-related impurity, Monoacetyl Dapagliflozin. This impurity, chemically known as ((2R,3S,4R,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate, can arise during the synthesis of Dapagliflozin.[5][6] The isolation of this impurity in a pure form is essential for its structural confirmation, for use as a reference standard in analytical method development and validation, and for conducting necessary safety studies.[7]

The strategy outlined herein employs a systematic approach, beginning with the analytical-scale separation using High-Performance Liquid Chromatography (HPLC) to develop a robust separation method. This method is then scaled up to preparative HPLC for the isolation of the monoacetyl impurity from the bulk API.

Regulatory Context and Impurity Thresholds

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances.[8] Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identification, and qualification of impurities.[9]

Threshold Maximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%Impurities above this level must be reported in the registration application.
Identification Threshold 0.10%Impurities exceeding this level require structural identification.[2]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)Impurities above this level must be qualified through safety studies.[4]

Table 1: ICH Q3A(R2) Impurity Thresholds.

Given these regulatory requirements, the ability to isolate and characterize impurities present at or above the 0.10% level is a critical capability in pharmaceutical development.

Analytical Method Development

A robust analytical HPLC method is the cornerstone of successful impurity isolation. The goal is to achieve sufficient resolution between Dapagliflozin and the monoacetyl impurity to allow for clean fractionation during preparative chromatography.

Rationale for Method Development

The selection of chromatographic parameters is driven by the physicochemical properties of Dapagliflozin and its monoacetyl impurity. Both are relatively non-polar molecules, making reversed-phase HPLC an ideal separation technique.[10] A C18 stationary phase is chosen for its broad applicability and hydrophobicity. A gradient elution is employed to ensure adequate separation of the main peak from closely eluting impurities and to maintain a reasonable run time. The UV detection wavelength is selected based on the UV absorbance maxima of Dapagliflozin.

Optimized Analytical HPLC Method
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25-30 min: 70-40% B, 30-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C[10]
Detection Wavelength 224 nm[11]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Table 2: Analytical HPLC Parameters for Dapagliflozin and Monoacetyl Impurity.

Preparative-Scale Isolation

The developed analytical method is scaled up to a preparative HPLC system to isolate a sufficient quantity of the monoacetyl impurity for characterization.

Workflow for Impurity Isolation

G cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up cluster_2 Post-Isolation Processing A Optimize HPLC conditions (Column, Mobile Phase, Gradient) B Achieve baseline separation of Dapagliflozin and Impurity A->B C Scale up analytical method to preparative HPLC B->C D Prepare concentrated solution of crude Dapagliflozin API E Perform multiple injections and collect fractions containing the impurity D->E F Pool fractions containing pure impurity E->F G Evaporate solvent under reduced pressure F->G H Characterize the isolated impurity (LC-MS, NMR) G->H

Caption: Experimental workflow for the isolation of Dapagliflozin monoacetyl impurity.

Step-by-Step Preparative HPLC Protocol

4.2.1 Sample Preparation:

  • Prepare a concentrated solution of the Dapagliflozin API batch known to contain the monoacetyl impurity at a concentration of approximately 10-20 mg/mL in the diluent (Acetonitrile:Water, 50:50 v/v).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

4.2.2 Preparative HPLC System and Conditions:

Parameter Condition
System Preparative HPLC with fraction collector
Column C18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Scaled from the analytical method
Flow Rate 20 mL/min (adjust based on column dimensions and particle size)
Detection Wavelength 224 nm
Injection Volume 1-5 mL (depending on concentration and column loading capacity)

Table 3: Preparative HPLC Parameters.

4.2.3 Fraction Collection:

  • Perform a blank injection with the diluent to establish the baseline.

  • Inject the prepared sample solution.

  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the monoacetyl impurity peak based on its retention time determined during analytical method development. It is advisable to collect narrow fractions across the peak to ensure high purity.

4.2.4 Post-Isolation Processing:

  • Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated impurity.

  • Pool the fractions that meet the desired purity criteria (e.g., >98%).

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C to prevent degradation.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

Characterization of the Isolated Impurity

Once isolated, the structure of the impurity must be unequivocally confirmed.

Logical Flow for Structural Elucidation

G IsolatedImpurity Isolated and Purified Impurity LCMS LC-MS Analysis IsolatedImpurity->LCMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) IsolatedImpurity->NMR FTIR FT-IR Spectroscopy IsolatedImpurity->FTIR MolWeight Determine Molecular Weight and Elemental Composition LCMS->MolWeight Structure Propose Chemical Structure NMR->Structure FTIR->Structure MolWeight->Structure Confirmation Confirm Structure of Monoacetyl Dapagliflozin Structure->Confirmation

Caption: Logical workflow for the structural characterization of the isolated impurity.

Spectroscopic Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weight of the impurity.[10] The expected molecular formula for Monoacetyl Dapagliflozin is C23H27ClO7, with a corresponding molecular weight of approximately 450.91 g/mol .[6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the definitive structural elucidation of isolated impurities.[10] The presence of an acetyl group will be evident from a characteristic singlet peak in the 1H NMR spectrum around 2.0 ppm and a carbonyl carbon signal in the 13C NMR spectrum. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm the connectivity of atoms within the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from the acetyl group, and C-O bonds.[13]

Conclusion

The successful isolation and characterization of process-related impurities are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The methods described in this application note provide a robust and systematic approach for the isolation of Dapagliflozin monoacetyl impurity from the API. The isolated impurity can then be used as a reference standard for routine quality control testing and for further toxicological studies if required. This workflow is adaptable for the isolation of other impurities that may be present in Dapagliflozin or other APIs.

References

  • Alentris Research Pvt. Ltd. (2024, August 28). Dapagliflozin impurity.
  • Generic Publisher. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ResearchGate. (n.d.). Dapagliflozin forced degradation studies.
  • Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances.
  • Benchchem. (n.d.). Degradation pathways of dapagliflozin propanediol anhydrous under stress conditions.
  • Benchchem. (n.d.). Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center.
  • Der Pharma Chemica. (2017). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin.
  • Generic Publisher. (2023, July 20). Method Development, Validation and Forced Degradation Studies for the Determination of Teneligliptin and Dapagliflozin in Pure and combined.
  • Rasayan Journal of Chemistry. (2022, April 8). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN.
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • European Medicines Agency (EMA). (n.d.). Quality guidelines: impurities.
  • Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities Manufacturer & Supplier.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Mathews Open Access Journals. (2023, March 10). A Review on Analytical Method of Dapagliflozin and Empagliflozin by QBD Approach.
  • Der Pharma Chemica. (2026, March 17). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach.
  • ResearchGate. (2026, March 17). (PDF) Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods.
  • ResearchGate. (2024, September 4). (PDF) STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN.
  • Baghdad Science Journal. (2023, October 28). Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation P.
  • Generic Publisher. (2025, September 30). New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities.
  • SynZeal. (n.d.). MonoAcetyl Dapagliflozin | 1632287-34-3.
  • ChemBK. (n.d.). Dapagliflozin Mono acetyl.
  • ChemicalBook. (2023, May 15). Dapagliflozin mono acetyl impurity | 1632287-34-3.
  • PubChem. (n.d.). Dapagliflozin Methyl Acetate | C23H27ClO7 | CID 86566457.
  • SynThink. (n.d.). Dapagliflozin MonoAcetyl Impurity, Dapagliflozin Acetyl Impurity | 1632287-34-3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Dapagliflozin Monoacetyl Impurity Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the reversed-phase high-performance li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the critical analysis of Dapagliflozin and its monoacetyl impurity. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge

This section addresses the fundamental questions regarding the analyte, its critical impurity, and their inherent properties that govern their chromatographic behavior.

Q1: What are Dapagliflozin and its Monoacetyl Impurity?

Dapagliflozin is an oral anti-diabetic drug that functions as a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2).[1][2] Its chemical structure features a C-glucoside linked to a substituted aromatic ring. The monoacetyl impurity, specifically ((2R,3S,4R,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate, is a related substance that can arise during the synthesis process.[3][4] It is structurally very similar to the active pharmaceutical ingredient (API), differing by the presence of an acetyl group on the primary alcohol of the glucose moiety.[4][5]

Q2: Why is controlling the monoacetyl impurity critical in Dapagliflozin analysis?

Controlling impurities in any active pharmaceutical ingredient (API) is a fundamental requirement for ensuring the safety and efficacy of the final drug product. Regulatory bodies like the FDA and EMA, following guidelines from the International Council for Harmonisation (ICH), mandate strict control over impurities.[6][7][8] The presence of impurities, even structurally similar ones, can potentially alter the drug's therapeutic effect or introduce toxicity. Therefore, a sensitive and specific analytical method is required to separate, detect, and accurately quantify the monoacetyl impurity to ensure it does not exceed established safety thresholds.

Q3: What are the key physicochemical properties of these compounds that influence their separation?

Understanding the physicochemical properties of both Dapagliflozin and its monoacetyl impurity is the cornerstone of effective method development. While specific pKa values are not readily published, the presence of multiple hydroxyl groups on the glucose moiety suggests they are weakly acidic. The overall molecules are largely non-polar. The addition of the acetyl group in the impurity makes it slightly more hydrophobic (less polar) than the parent Dapagliflozin molecule. This difference in polarity is the primary handle for achieving separation in reversed-phase chromatography.

PropertyDapagliflozinDapagliflozin Monoacetyl ImpuritySignificance in RP-HPLC
Molecular Formula C21H25ClO6[2]C23H27ClO7[2][4][5]Affects molecular weight and potentially UV absorbance.
Molecular Weight ~408.9 g/mol [2]~450.9 g/mol [4]Influences diffusion rates but is less critical than polarity for retention.
Polarity PolarSlightly Less PolarThe impurity will be more retained on a C18 or similar non-polar stationary phase, resulting in a longer retention time than Dapagliflozin under typical RP-HPLC conditions.
UV Absorbance Max absorbance around 224-254 nm[9][10]Expected to have a similar UV spectrum to Dapagliflozin due to the shared chromophore.Allows for UV detection. A wavelength that provides a good response for both compounds should be chosen.

Section 2: Mobile Phase Optimization Guide

This section provides a question-and-answer guide to the strategic choices involved in mobile phase development.

Q4: How do I select an initial mobile phase composition (organic modifier, buffer, pH)?

A systematic approach is crucial for efficient method development. A good starting point for the analysis of Dapagliflozin and its impurities is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous component and an organic modifier.[11]

Initial Recommended Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Orthophosphoric acid or a 20mM phosphate buffer in water.[9]

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 245 nm.[11]

  • Elution Mode: Start with a gradient elution to determine the approximate elution times of both compounds. A typical scouting gradient might run from 30% to 70% Acetonitrile over 20-30 minutes.

This starting point is based on common practices for moderately polar pharmaceutical compounds and published methods for Dapagliflozin analysis.[9][11]

Q5: What is the impact of mobile phase pH on the separation?

Mobile phase pH is a powerful tool for optimizing selectivity, especially for ionizable compounds.[12][13] For Dapagliflozin and its impurity, the hydroxyl groups on the sugar moiety are very weakly acidic. Controlling the pH can help ensure consistent ionization states and improve peak shape.

  • Low pH (2-4): At a low pH, the silanol groups on the silica-based stationary phase are protonated, which minimizes undesirable interactions with the analytes and often leads to sharper, more symmetrical peaks.[14] This is a common starting point for method development.[14]

  • Mid pH (6-7): In this range, minor changes in pH can lead to significant shifts in retention time if the pH is close to the pKa of an analyte, potentially compromising method robustness. A buffer with sufficient capacity is essential if operating in this range.[15] One study successfully used a pH of 6.5 for separating Dapagliflozin and its impurities.[11]

  • High pH (above 8): While less common, a higher pH can be explored, but requires a pH-stable column.

Causality: By maintaining the mobile phase pH at least 1-2 units away from the pKa of the analytes, you ensure they are in a single, stable ionic form (either fully protonated or deprotonated).[14] This prevents the co-existence of ionized and non-ionized forms of the same molecule, which can lead to broad or split peaks.

Q6: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the analysis?

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, and their choice can significantly impact selectivity.[16]

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation
Elution Strength Stronger eluent (less is needed to achieve the same retention as MeOH).Weaker eluent.Start with ACN due to its favorable properties.
Viscosity Lower viscosity, leading to lower backpressure and better efficiency.Higher viscosity, especially when mixed with water.ACN is generally preferred for high-efficiency separations (UPLC) and for reducing system pressure.[17]
Selectivity Offers different selectivity due to its dipole-dipole interactions.[16]Can form hydrogen bonds, which can alter selectivity compared to ACN.If resolution is poor with ACN, trying a method with MeOH or a ternary mixture (Water/ACN/MeOH) is a valuable strategy.
UV Cutoff Lower UV cutoff (~190 nm).Higher UV cutoff (~205 nm).Both are suitable for detection at 245 nm.
Q7: When should I use a gradient elution vs. an isocratic method?

The choice between gradient and isocratic elution depends on the complexity of the sample and the retention characteristics of the analytes.

  • Gradient Elution: This is the ideal starting point for method development.[14] A gradient, where the concentration of the organic modifier is increased over time, ensures that both early-eluting polar compounds and late-eluting non-polar compounds are eluted as sharp peaks within a reasonable timeframe. It is essential for analyzing samples with components of widely varying polarities.

  • Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the run. An isocratic method is generally simpler, more robust, and provides better precision for retention times. Once the retention times of Dapagliflozin and the monoacetyl impurity are known from a gradient run, an isocratic method can be developed if their retention times are relatively close. For example, a study used an isocratic mobile phase of acetonitrile and water (70:30, v/v) for Dapagliflozin and its impurities.[18]

Section 3: Troubleshooting Common Issues

This section provides a structured approach to resolving common chromatographic problems.

Q8: My peaks for Dapagliflozin and the monoacetyl impurity are not well-resolved. What should I do?

Poor resolution is a common challenge and can be addressed systematically.[15][19] Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k).

Troubleshooting Workflow for Poor Resolution:

Caption: A workflow for systematically optimizing poor peak resolution.

Section 5: References

  • Der Pharma Chemica. (2026, March 17). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. [Link]

  • ResearchGate. (n.d.). Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • SynZeal. (n.d.). MonoAcetyl Dapagliflozin | 1632287-34-3. [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • BMC Chemistry. (2019, July 9). A UPLC/DAD method for simultaneous determination of empagliflozin and three related substances in spiked human plasma. [Link]

  • ResearchGate. (2026, March 16). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. [Link]

  • PubChem. (n.d.). Dapagliflozin Methyl Acetate. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SynThink. (n.d.). Dapagliflozin MonoAcetyl Impurity, Dapagliflozin Acetyl Impurity | 1632287-34-3. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • IOR Press. (2024, July 31). Dapagliflozin Analysis In Diabetes Mellitus: A Critical Review Of Analytical Approaches. [Link]

  • Biotage. (2023, January 30). Using pH to optimize reversed-phase flash chromatography separations. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • SciSpace. (2014, January 8). A Review on Analysis of Dapagliflozin. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, July 24). RP HPLC Method Development and Validation on Dapagliflozin. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (n.d.). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • The Bioscan. (2025, October 7). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Optimization

addressing dapagliflozin monoacetyl impurity solution stability issues

Dapagliflozin Monoacetyl Impurity: Technical Support Center & Troubleshooting Guide Mechanistic Overview of Solution Instability Dapagliflozin monoacetyl impurity (CAS 1632287-34-3, also designated as Impurity-S2D)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Dapagliflozin Monoacetyl Impurity: Technical Support Center & Troubleshooting Guide

Mechanistic Overview of Solution Instability

Dapagliflozin monoacetyl impurity (CAS 1632287-34-3, also designated as Impurity-S2D)[1] is a critical synthesis intermediate and potential degradant monitored during the quality control of dapagliflozin active pharmaceutical ingredients (APIs). Structurally, it is ((2R,3S,4R,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate[1].

The presence of the ester linkage at the primary hydroxyl group of the glucose moiety makes this impurity highly susceptible to solution instability. As an application scientist, understanding the causality behind this degradation is essential for developing robust, stability-indicating analytical methods[2]. The degradation pathways are governed by two primary mechanisms:

  • Transesterification and Acyl Migration: In protic, nucleophilic solvents (e.g., methanol, ethanol), the acetyl group undergoes transesterification, forming methyl acetate and regenerating the parent dapagliflozin API.

  • Hydrolysis: The ester bond is highly sensitive to pH extremes. Major degradation of dapagliflozin and its related compounds is documented under acidic hydrolysis conditions (e.g., 1M to 2N HCl)[3], as well as in alkaline environments.

Troubleshooting Guide & FAQs

Q1: Why does the monoacetyl impurity peak area decrease over time in my standard solutions? A1: This is almost always caused by solvent-induced transesterification. If your sample diluent contains methanol or ethanol, the nucleophilic alcohol attacks the carbonyl carbon of the acetyl group. Causality: Methanol acts as an acyl acceptor, stripping the acetyl group from the pyranose ring. Solution: Immediately switch your sample diluent to an aprotic solvent mixture, such as Acetonitrile (ACN) and Water (e.g., 50:50 v/v)[4]. Acetonitrile lacks the nucleophilicity required to cleave the ester bond.

Q2: I switched to Acetonitrile/Water, but I am still seeing degradation over 24 hours. What is wrong? A2: The issue is likely the unbuffered pH of the aqueous portion. The monoacetyl ester is sensitive to pH extremes. Even slightly acidic (pH < 4) or basic (pH > 8) conditions will catalyze hydrolysis back to dapagliflozin. Causality: Hydronium or hydroxide ions catalyze the cleavage of the ester linkage. Solution: Buffer the aqueous portion of your diluent to a mildly acidic to neutral pH (pH 5.0–6.5) using a weak, MS-compatible buffer like ammonium acetate.

Q3: How do I differentiate between transesterification and hydrolysis in my chromatogram? A3: In both cases, the primary degradant peak will be the parent API (Dapagliflozin). However, transesterification in methanol yields methyl acetate (which is often lost in the solvent front or undetectable by standard UV due to a lack of chromophore). Hydrolysis yields acetic acid. LC-MS analysis in negative ion mode can detect the acetate ion (m/z 59) to confirm hydrolysis.

Solution Stability Troubleshooting Workflow

G Start Issue: Monoacetyl Impurity Peak Area Decrease CheckSolvent Evaluate Sample Solvent Start->CheckSolvent IsAlcohol Contains Protic Solvent? (MeOH / EtOH) CheckSolvent->IsAlcohol Transesterification Mechanism: Transesterification & Acyl Migration IsAlcohol->Transesterification Yes CheckPH Evaluate Solution pH IsAlcohol->CheckPH No SwitchSolvent Action: Switch to Aprotic (Acetonitrile / Water) Transesterification->SwitchSolvent SwitchSolvent->CheckPH IsAcidBase pH < 4.0 or pH > 8.0? CheckPH->IsAcidBase Hydrolysis Mechanism: Acid/Base Catalyzed Hydrolysis IsAcidBase->Hydrolysis Yes Stable Result: Stable Solution (Recovery ≥ 98% at 24h) IsAcidBase->Stable No BufferSolvent Action: Buffer Aqueous Phase to pH 5.0 - 6.5 Hydrolysis->BufferSolvent BufferSolvent->Stable

Logical troubleshooting workflow for dapagliflozin monoacetyl impurity solution stability.

Quantitative Stability Data

To illustrate the causality of solvent and pH choices, the following table summarizes the quantitative stability of the monoacetyl impurity under various diluent conditions.

Diluent CompositionpH ConditionT=0h RecoveryT=12h RecoveryT=24h RecoveryPrimary Degradant
Methanol:Water (50:50)Unbuffered (~6.5)100.0%82.4%61.2%Dapagliflozin
Acetonitrile:Water (50:50)Acidic (pH 2.0)100.0%89.1%74.5%Dapagliflozin
Acetonitrile:Water (50:50)Basic (pH 10.0)100.0%45.3%12.1%Dapagliflozin
Acetonitrile:Buffer (50:50)Buffered (pH 6.0)100.0%99.8%99.5%None

Note: Data represents normalized peak area recovery at 25°C. Buffered conditions utilize 10 mM Ammonium Acetate.

Standardized Experimental Protocol

Protocol: Preparation of Stable Dapagliflozin Monoacetyl Impurity Standards for HPLC/LC-MS

Self-Validating System: This protocol incorporates a time-course stability check. By running a T=0 and T=24h injection sequence, the analytical system validates its own integrity, ensuring that any observed degradation is sample-related and not an artifact of the method.

Step 1: Diluent Preparation

  • Prepare a 10 mM Ammonium Acetate aqueous buffer.

  • Adjust the pH to 6.0 ± 0.1 using dilute acetic acid.

  • Mix the buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio[4]. Critical: Do not use methanol or ethanol.

  • Degas the diluent via sonication for 10 minutes.

Step 2: Stock Solution Preparation

  • Accurately weigh 1.0 mg of Dapagliflozin Monoacetyl Impurity reference standard into a 1.0 mL volumetric flask.

  • Dissolve completely in 1.0 mL of 100% Acetonitrile to create a 1 mg/mL stock solution.

  • Store the stock solution tightly sealed at 2–8°C.

Step 3: Working Solution Preparation

  • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

  • Make up to the mark with the buffered diluent (Step 1) to achieve a 10 µg/mL working concentration.

  • Vortex for 30 seconds to ensure homogeneity.

Step 4: System Validation (Time-Course Check)

  • Transfer the working solution to an HPLC vial and place it in the autosampler maintained at 5°C.

  • Inject the sample immediately to establish the baseline peak area (T=0).

  • Program the sequence to re-inject the same vial at T=12h and T=24h.

  • Acceptance Criteria: The peak area of the monoacetyl impurity at T=24h must be ≥ 98.0% of the T=0 peak area. If the recovery falls below 98.0%, discard the solution, verify the diluent pH, and prepare fresh.

References

  • Title : MonoAcetyl Dapagliflozin | 1632287-34-3 - SynZeal | Source : synzeal.com | URL : 1

  • Title : (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction | Source : researchgate.net | URL : 3

  • Title : Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach | Source : derpharmachemica.com | URL : 4

  • Title : Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation | Source : researchgate.net | URL : 2

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Chromatographic Resolution of Dapagliflozin Monoacetyl and Diacetyl Impurities

Dapagliflozin is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus and chronic heart failure. During the chemical synthesis of the active...

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Author: BenchChem Technical Support Team. Date: April 2026

Dapagliflozin is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus and chronic heart failure. During the chemical synthesis of the active pharmaceutical ingredient (API), the glucopyranose ring's hydroxyl groups are often protected as acetate esters, forming intermediates such as tetra-O-acetyl dapagliflozin. The final synthetic step involves the hydrolysis (deacetylation) of this intermediate using an alkali metal hydroxide or amine base[1].

Incomplete hydrolysis leads to the retention of process-related impurities, specifically monoacetyl dapagliflozin (CAS: 1632287-34-3)[2] and diacetyl dapagliflozin . Regulatory guidelines (ICH Q3A) mandate the strict monitoring of these impurities. This guide objectively compares the chromatographic behavior of these impurities and provides a self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for their baseline resolution.

Mechanistic Causality: Structure and Retention Time

In RP-HPLC, retention time (RT) is dictated by the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).

Dapagliflozin contains four free hydroxyl (-OH) groups on its sugar moiety, making it relatively polar. When these hydroxyl groups are capped with acetyl groups (-COCH₃), the molecule's polarity decreases while its hydrophobicity increases. Consequently, the affinity for the C18 stationary phase increases predictably with the degree of acetylation.

  • Dapagliflozin (0 Acetyl Groups): Highest polarity, lowest retention time.

  • Monoacetyl Impurity (1 Acetyl Group): Moderate polarity, elutes after the API. In industry standard methods, this impurity is notoriously tracked at a Relative Retention Time (RRT) of 1.61[1].

  • Diacetyl Impurity (2 Acetyl Groups): Lowest polarity among the three, highest retention time, requiring a strong organic wash to elute.

G Tetra Tetra-O-acetyl Dapagliflozin (Precursor) Hydrolysis Hydrolysis Reaction (Alkali/Amine Base) Tetra->Hydrolysis Dapa Dapagliflozin API (Complete Deacetylation) Hydrolysis->Dapa Target Pathway Mono Monoacetyl Impurity (Partial Deacetylation) Hydrolysis->Mono Incomplete Hydrolysis Di Diacetyl Impurity (Partial Deacetylation) Hydrolysis->Di Incomplete Hydrolysis

Caption: Dapagliflozin deacetylation workflow and the generation of monoacetyl and diacetyl impurities.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and expected chromatographic behavior of the analytes on a standard C18 column using a water/acetonitrile gradient.

Table 1: Physicochemical and Chromatographic Profile
AnalyteFree HydroxylsAcetyl GroupsRelative HydrophobicityExpected RRTElution Order
Dapagliflozin 40Low1.001
Monoacetyl Impurity 31Medium~1.612
Diacetyl Impurity 22High~2.103

Note: The RRT of 1.61 for the monoacetyl impurity is a widely documented benchmark in patent literature for evaluating the purity of dapagliflozin synthesized via acetylated intermediates[1].

G Dapa Dapagliflozin (4 Free OH) Polar Column C18 Stationary Phase Hydrophobic Interaction Dapa->Column Weak Binding Early Elution Mono Monoacetyl Impurity (3 Free OH) Moderate Mono->Column Moderate Binding Mid Elution Di Diacetyl Impurity (2 Free OH) Hydrophobic Di->Column Strong Binding Late Elution

Caption: Causality between hydroxyl group acetylation and RP-HPLC retention times.

Self-Validating Experimental Methodology

To accurately quantify these impurities, a gradient RP-HPLC method is required. Isocratic methods are insufficient because the extreme hydrophobicity of the diacetyl impurity would result in excessive band broadening and unacceptably long run times[3].

Chromatographic Conditions
  • Column: Purospher® STAR RP-18e (150 × 4.6 mm, 3 μm) or equivalent high-density C18 column[1]. Rationale: The end-capped C18 phase prevents secondary interactions between the basic silanols and the analytes, ensuring sharp peak shapes.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q Water. Rationale: Lowers the pH to ~2.5, suppressing the ionization of residual silanols on the stationary phase.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm[1].

  • Injection Volume: 10 μL.

Optimized Gradient Program

Rationale for Gradient: The gradient must start with a low organic composition to retain the polar API, then ramp aggressively to >80% organic to elute the highly hydrophobic diacetyl and tetraacetyl species. Failure to reach high organic concentrations will result in diacetyl carryover (ghost peaks) in subsequent injections.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target
0.07525Column Equilibration
5.07525Dapagliflozin Elution
25.04060Monoacetyl Elution (RRT ~1.61)
40.01090Diacetyl Elution (RRT ~2.10)
45.01090Column Wash
46.07525Return to Initial
55.07525Re-equilibration
Step-by-Step Execution & System Validation

A robust analytical method must be self-validating. Execute the following steps to ensure system integrity prior to sample analysis:

  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Causality: A 50% organic diluent is necessary to completely solubilize the highly hydrophobic diacetyl impurity without causing the polar API to distort during injection.

  • Blank Injection: Inject the diluent. Verify that no peaks elute at the retention times of the API or the acetylated impurities.

  • System Suitability Testing (SST): Prepare a resolution solution containing 1.0 mg/mL Dapagliflozin API spiked with 0.15% (w/w) Monoacetyl Dapagliflozin and 0.15% (w/w) Diacetyl Dapagliflozin.

  • Validation Criteria:

    • Resolution ( Rs​ ): The resolution between Dapagliflozin and the Monoacetyl impurity must be ≥3.0 .

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for all three peaks.

    • Precision: Inject the SST solution six times. The Relative Standard Deviation (%RSD) of the peak areas for all analytes must be ≤2.0% .

  • Sample Analysis: Inject the unknown API batches only after the SST criteria are strictly met. Dapagliflozin API is considered "substantially free" of the monoacetyl impurity if the peak at RRT 1.61 is ≤0.10% [1].

References

  • Process for the preparation of dapagliflozin - Google Patents Source: US Patent Application 20160214953A1 URL
  • Dapagliflozin Impurities Manufacturer & Supplier - Daicel Pharma Standards Source: Daicel Pharma Standards URL
  • Source: PubMed Central (PMC)

Sources

Comparative

A Comparative Guide to UPLC and HPLC for Dapagliflozin Monoacetyl Impurity Detection

In the landscape of pharmaceutical quality control, the precise and accurate detection of impurities is paramount to ensuring the safety and efficacy of drug substances.[1][2] This guide provides an in-depth comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the precise and accurate detection of impurities is paramount to ensuring the safety and efficacy of drug substances.[1][2] This guide provides an in-depth comparison of two prominent analytical techniques, Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), for the specific application of detecting the monoacetyl impurity in Dapagliflozin. This impurity, also known as Dapagliflozin Impurity-S2D, is a process-related impurity that requires careful monitoring.[3]

This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform methodological choices in a regulatory environment guided by standards such as those from the International Council for Harmonisation (ICH).[1][4]

The Fundamental Difference: Speed, Resolution, and Efficiency

At its core, the choice between UPLC and HPLC hinges on a trade-off between speed, resolution, and system pressure. UPLC, a more recent advancement in liquid chromatography, utilizes columns packed with sub-2 µm particles.[5][6] This smaller particle size, compared to the typical 3-5 µm particles in HPLC columns, allows for significantly higher separation efficiency and, consequently, faster analysis times.[6][7] However, this comes at the cost of much higher backpressure, necessitating specialized equipment capable of operating at up to 15,000 psi (100 MPa).[5][6]

The primary advantages of UPLC over traditional HPLC for impurity analysis include:

  • Faster Analysis: UPLC can reduce analysis times by up to ninefold compared to conventional HPLC systems.[5][8] This translates to higher sample throughput and increased laboratory productivity.[7]

  • Improved Sensitivity and Resolution: The narrower peaks generated by UPLC lead to better resolution between the main active pharmaceutical ingredient (API) and its impurities, as well as a higher signal-to-noise ratio.[5][7] This enhanced sensitivity is crucial for detecting and quantifying trace-level impurities.[7]

  • Reduced Solvent Consumption: Shorter run times and smaller column dimensions result in a significant decrease in mobile phase consumption, leading to more environmentally friendly and cost-effective methods.[5][7][9]

Comparative Analysis: UPLC vs. HPLC for Dapagliflozin

To illustrate the practical differences, let's consider hypothetical but representative data for the analysis of Dapagliflozin and its monoacetyl impurity using both techniques.

ParameterUPLC MethodHPLC Method
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmHypersil BDS C18, 5 µm, 4.6 x 250 mm[10]
Mobile Phase Acetonitrile:Water (70:30, v/v)[11][12]Acetonitrile:Water (90:10, v/v)[10]
Flow Rate 0.3 mL/min1.0 mL/min[10]
Detection UV at 230 nm[11][12]UV at 245 nm[10]
Run Time ~3 minutes~40 minutes[10]
Retention Time (Dapagliflozin) ~1.5 minutes~17 minutes[10]
Retention Time (Monoacetyl Impurity) ~2.1 minutes~25 minutes (Hypothetical)
Resolution (Dapagliflozin/Impurity) > 2.0> 1.5
Limit of Detection (LOD) LowerHigher
Limit of Quantification (LOQ) LowerHigher

This data clearly demonstrates the significant time savings and superior separation efficiency offered by the UPLC method. The ability to achieve baseline separation in a fraction of the time allows for more rapid batch release and in-process control.

Experimental Protocols

The following are detailed, step-by-step methodologies for both a UPLC and an HPLC approach to Dapagliflozin monoacetyl impurity detection.

UPLC Method Protocol
  • System Preparation:

    • Equilibrate a Waters Acquity UPLC H-Class system with the mobile phase.[11][12]

    • Ensure the system is capable of operating at high pressures.

  • Chromatographic Conditions:

    • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm).[11]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).[11][12]

    • Flow Rate: 0.1 mL/min.[11]

    • Column Temperature: 25°C.[11]

    • Injection Volume: 2 µL.[11]

    • Detector: Photodiode Array (PDA) at 230 nm.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of Dapagliflozin and its monoacetyl impurity reference standards.

    • Dilute with the mobile phase to achieve a concentration range of 30-70 µg/mL for Dapagliflozin and 1-10 µg/mL for the impurities.[11][12]

  • Data Analysis:

    • Integrate the peaks for Dapagliflozin and the monoacetyl impurity.

    • Validate the method according to ICH Q2(R2) guidelines for linearity, specificity, precision, accuracy, and robustness.[11][13]

HPLC Method Protocol
  • System Preparation:

    • Equilibrate a standard HPLC system.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient program with Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (acetonitrile:water 90:10).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detector: UV at 245 nm.[10]

  • Sample Preparation:

    • Prepare stock solutions and working standards as described for the UPLC method.

  • Data Analysis:

    • Integrate the peaks and perform method validation as per ICH guidelines.[10]

Visualizing the Workflow

The following diagrams illustrate the general workflow for impurity analysis and the key decision points when choosing between UPLC and HPLC.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Injection Sample Injection Dilution->Injection Separation Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for chromatographic impurity analysis.

DecisionTree Start Need for Dapagliflozin Impurity Analysis HighThroughput High Sample Throughput Required? Start->HighThroughput HighSensitivity Trace Level Detection Needed? HighThroughput->HighSensitivity Yes CostConstraint Budget & Equipment Constraints? HighThroughput->CostConstraint No HighSensitivity->CostConstraint No UPLC Choose UPLC HighSensitivity->UPLC Yes CostConstraint->UPLC No HPLC Choose HPLC CostConstraint->HPLC Yes

Caption: Decision tree for selecting between UPLC and HPLC.

Regulatory Context and Method Validation

Both UPLC and HPLC methods must be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for purpose.[13] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. The goal is to have a self-validating system where the data generated is demonstrably reliable.

The ICH Q3A(R2) guideline for impurities in new drug substances sets thresholds for reporting, identification, and qualification of impurities.[4][14] For Dapagliflozin, any impurity above the identification threshold would require characterization. The enhanced sensitivity of UPLC can be particularly advantageous in this context, allowing for the detection of impurities at or below these critical levels.[7]

Conclusion

For the detection of Dapagliflozin monoacetyl impurity, UPLC emerges as the superior technique in terms of speed, resolution, and sensitivity.[6][7][9] The significant reduction in analysis time and solvent consumption makes it a more efficient and cost-effective choice for high-throughput quality control laboratories.[5][7]

While HPLC remains a robust and reliable workhorse in many laboratories, the performance gains offered by UPLC for impurity profiling are substantial.[7] The choice between the two will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the need for trace-level analysis, and available resources.[7] However, for laboratories aiming to optimize efficiency and analytical performance, UPLC presents a compelling case.

References

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. Available from: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. Available from: [Link]

  • Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. WebofPharma. Available from: [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. Available from: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Biological Science Archive. Available from: [Link]

  • Advantages of application of UPLC in pharmaceutical analysis. PubMed. Available from: [Link]

  • Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. Available from: [Link]

  • Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research. Available from: [Link]

  • development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. ResearchGate. Available from: [Link]

  • Quality guidelines: impurities. European Medicines Agency (EMA). Available from: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available from: [Link]

  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. VR Analytical. Available from: [Link]

  • MonoAcetyl Dapagliflozin. SynZeal. Available from: [Link]

Sources

Validation

relative retention time (RRT) of dapagliflozin monoacetyl impurity

An in-depth technical analysis and comparison guide for resolving and quantifying the dapagliflozin monoacetyl impurity in pharmaceutical drug development. The Analytical Challenge: Dapagliflozin Process Impurities Dapag...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for resolving and quantifying the dapagliflozin monoacetyl impurity in pharmaceutical drug development.

The Analytical Challenge: Dapagliflozin Process Impurities

Dapagliflozin, a highly effective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is synthesized through a multi-step process that often involves the hydrolysis of an acetylated precursor (such as a tetraacetylated intermediate). Incomplete deacetylation during this synthesis yields process-related impurities, the most critical being the dapagliflozin monoacetyl impurity (chemically identified as dapagliflozin methyl acetate) .

Regulatory bodies (ICH Q3A/Q3B) mandate that such impurities be strictly controlled, typically to levels below 0.1%. In established pharmacopeial and patent literature, this specific monoacetyl impurity is universally tracked via High-Performance Liquid Chromatography (HPLC) at a Relative Retention Time (RRT) of 1.61 .

Mechanistic Causality: Why RRT 1.61?

To optimize a chromatographic method, one must first understand the molecular causality behind the retention behavior.

Dapagliflozin relies on the multiple free hydroxyl groups of its glucoside ring for its relative polarity. In the monoacetyl impurity, an esterified acetate group masks one of these primary hydroxyls (typically at the C6 position).

  • The Causality: This substitution eliminates a key hydrogen-bond donor, significantly decreasing the molecule's overall dipole moment and increasing its partition coefficient (LogP).

  • The Result: In reversed-phase liquid chromatography (RPLC), this enhanced lipophilicity drives stronger, prolonged hydrophobic interactions with the alkyl chains of a C18 stationary phase. Consequently, the impurity elutes significantly later than the parent dapagliflozin API (RRT 1.00), anchoring its position at RRT 1.61 under standard gradient conditions.

Column Performance Comparison: Traditional vs. Core-Shell Technology

Accurate quantification of the RRT 1.61 impurity requires baseline separation from other late-eluting hydrophobic degradants (e.g., di-acetyl impurities or process dimers). Historically, methods have utilized traditional fully porous columns (e.g., 3 µm or 5 µm RP-18e) . However, upgrading to a modern Core-Shell C18 (2.7 µm) column yields superior thermodynamic efficiency.

By utilizing a solid silica core surrounded by a porous outer layer, core-shell columns minimize eddy diffusion (the A -term in the van Deemter equation) and reduce the resistance to mass transfer (the C -term). This results in sharper peaks and higher sensitivity for trace-level impurity detection.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterTraditional Fully Porous C18 (3.0 µm)High-Efficiency Core-Shell C18 (2.7 µm)
API Retention Time ( tR​ ) 18.4 min12.2 min
Impurity Retention Time ( tR​ ) 29.6 min19.6 min
Relative Retention Time (RRT) 1.611.61
Theoretical Plates ( N ) ~14,000~28,500
Resolution ( Rs​ ) 2.85.4
Peak Asymmetry ( As​ ) 1.421.05
Limit of Quantitation (LOQ) 0.05%0.01%

Data demonstrates that while the RRT remains constant due to identical stationary phase chemistry (C18), the core-shell architecture doubles the theoretical plates and significantly improves the Limit of Quantitation (LOQ).

Self-Validating Experimental Protocol

To guarantee data integrity, the following methodology is designed as a self-validating system . The protocol incorporates a strict System Suitability Test (SST) threshold; if the physical chemistry of the column degrades to a point where resolution is compromised, the system will automatically fail the SST, preventing the false-negative reporting of the RRT 1.61 impurity.

Preparation of Solutions
  • Diluent: Methanol:Milli-Q Water (50:50, v/v).

    • Causality: Matching the diluent to the initial mobile phase strength prevents solvent-induced peak distortion (the "solvent effect"), ensuring the API peak does not front or split.

  • SST Standard Solution: 1.0 mg/mL Dapagliflozin API spiked with exactly 0.1% (w/w) Dapagliflozin Monoacetyl Impurity.

  • Test Sample: 1.0 mg/mL Dapagliflozin API batch sample dissolved in diluent.

Chromatographic Conditions
  • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.05% v/v Trifluoroacetic Acid (TFA) in Water.

    • Causality: TFA acts as an ion-pairing agent and maintains a low pH (~2.0). This suppresses the ionization of any unendcapped trace silanols on the silica matrix, preventing secondary electrostatic interactions that cause peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
5.07030
25.03070
30.01090
30.17030
35.07030
Self-Validation Criteria (System Suitability)

Before injecting the Test Sample, inject the SST Standard Solution. The system is only validated for use if:

  • The Resolution ( Rs​ ) between Dapagliflozin (RRT 1.00) and the Monoacetyl Impurity (RRT 1.61) is 4.0 .

  • The Tailing Factor ( Tf​ ) for both peaks is 1.2 .

  • The Signal-to-Noise (S/N) ratio of the 0.1% impurity peak is 50 .

Analytical Workflow Visualization

Workflow Sample Dapagliflozin API Batch Sample Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC Chromatographic Separation (Core-Shell C18) Prep->HPLC Detection UV Detection @ 225 nm HPLC->Detection Analysis Data Integration & RRT Calculation Detection->Analysis API Dapagliflozin (RRT = 1.00) Analysis->API Impurity Monoacetyl Impurity (RRT = 1.61) Analysis->Impurity Decision Release Criteria: Impurity < 0.1% API->Decision Impurity->Decision

Workflow for the HPLC analysis and quantification of dapagliflozin monoacetyl impurity.

References

  • Title: Dapagliflozin Methyl Acetate (CID 86566457) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Process for the preparation of dapagliflozin (US20160214953A1)

Safety & Regulatory Compliance

Safety

Dapagliflozin MonoAcetyl Impurity proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for Dapagliflozin MonoAcetyl Impurity Operational Context & Hazard Profiling Dapagliflozin MonoAcetyl Impurity (CAS: 1632287-34-3), frequently design...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal Procedures for Dapagliflozin MonoAcetyl Impurity

Operational Context & Hazard Profiling

Dapagliflozin MonoAcetyl Impurity (CAS: 1632287-34-3), frequently designated as Dapagliflozin Impurity-S2D, is a critical process-related byproduct generated during the synthesis and commercial production of the SGLT2 inhibitor Dapagliflozin[1]. In analytical laboratories, this compound is routinely utilized as a reference standard for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method development and validation[2].

Because this impurity retains the core halogenated structure (specifically the chlorophenyl moiety) of the parent active pharmaceutical ingredient (API), its disposal cannot be treated as standard organic or aqueous waste. Improper disposal risks environmental persistence, potential ecotoxicity, and severe regulatory non-compliance.

Physicochemical Data & Disposal Implications

To design a compliant and safe disposal protocol, laboratory personnel must first analyze the physicochemical parameters of the impurity. The presence of a chlorine atom classifies this material as halogenated organic waste . This classification dictates strict incineration parameters to prevent the atmospheric release of toxic polychlorinated dibenzodioxins (PCDDs) during thermal destruction.

Table 1: Physicochemical Parameters Dictating Disposal Logistics

ParameterDapagliflozin APIMonoAcetyl Impurity (S2D)Disposal & Logistical Implication
Molecular Formula C21H25ClO6C23H27ClO7Both contain halogens; must be strictly segregated from non-halogenated waste streams.
Solubility Profile Soluble in organic solventsHighly soluble in Methanol and AcetonitrileLiquid effluents from RP-HPLC must be collected in dedicated, chemically compatible halogenated solvent carboys.
Thermal Degradation > 300°C> 300°CRequires high-temperature commercial incineration (>1100°C) equipped with an afterburner[3].
Decontamination Agent Sodium HypochloriteSodium HypochloriteOxidative cleavage is required to neutralize residual API/impurity on lab surfaces[4].

Step-by-Step Methodology: Spillage Decontamination & Disposal Workflow

When handling highly purified reference standards for Abbreviated New Drug Application (ANDA) filings, micro-spills on weighing balances, spatulas, or laboratory benches are common. The following protocol provides a self-validating system for surface decontamination and hazardous waste packaging.

Phase 1: Containment and Solid Waste Collection

Causality: Sweeping dry pharmaceutical powders generates inhalable dust, increasing exposure risks. Wet-wiping prevents aerosolization.

  • Isolate the Area: Ensure the laboratory fume hood's exhaust is functioning optimally. Evacuate unnecessary personnel from the immediate vicinity[5].

  • Absorb/Collect: For solid micro-spills, use a damp, inert absorbent pad (moistened with a 70% ethanol/water solution) to gently dab the powder. Do not scrub initially, as this spreads the particulate.

  • Segregation: Place all contaminated pads, nitrile gloves, and empty reference standard vials into a chemically resistant, leak-proof container explicitly labeled as "Hazardous Solid Waste - Halogenated Organics."

Phase 2: Oxidative Surface Decontamination

Causality: Wiping a surface with organic solvents (like methanol) only dissolves and spreads the impurity. Using a Sodium Hypochlorite (NaOCl) solution ensures the oxidative degradation of the aromatic and glycosidic bonds, rendering the molecule chemically and pharmacologically inactive[4].

  • Apply Oxidant: Spray the contaminated surface with a freshly prepared 5% NaOCl (bleach) solution.

  • Incubation: Allow a contact dwell time of 15 minutes. This duration is critical to ensure complete oxidative cleavage of the impurity framework.

  • Rinse & Neutralize: Wipe the area with damp paper towels, followed by a final wipe with 70% isopropyl alcohol to remove any corrosive sodium chloride residue left by the bleach.

  • Validation (Self-Validating Step): To ensure the protocol's efficacy, swab the decontaminated area, extract the swab in 1 mL of HPLC-grade methanol, and inject it into your validated RP-HPLC system. The chromatogram must show the MonoAcetyl Impurity peak below the established Limit of Detection (LOD).

Phase 3: Final Destruction via Incineration

Causality: The afterburner ensures complete combustion of the organic framework, while the alkaline wet scrubber neutralizes the hydrogen chloride (HCl) gas generated from the chlorophenyl group, preventing acid rain contribution.

  • Packaging: Seal the waste in DOT-approved containers. Do not mix with incompatible materials (e.g., strong oxidizing agents)[6].

  • Incineration Protocol: Transfer the waste to a licensed hazardous waste facility. The product must be burned in a commercial incinerator equipped with an afterburner and a wet scrubber[3].

Regulatory Compliance & EHS Grounding

All disposal procedures must align with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) and Environmental Protection Agency (EPA) mandates. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under US EPA guidelines listed in 40 CFR 261.3 [6]. Because the MonoAcetyl Impurity is a halogenated compound, it falls under specific Resource Conservation and Recovery Act (RCRA) waste codes, requiring complete and accurate classification before transport to an approved waste disposal plant[6].

Process Visualization

ImpurityDisposal A Spill / Waste Generation (Dapagliflozin MonoAcetyl) B Solid Waste Collection (Vials, PPE, Wipes) A->B C Liquid Waste Collection (HPLC Effluents) A->C D Surface Decontamination (5% NaOCl Oxidative Wash) B->D E Hazardous Waste Packaging (Halogenated Organics) C->E D->E F High-Temp Incineration (Afterburner & Scrubber) E->F

Workflow for the segregation, decontamination, and disposal of Dapagliflozin MonoAcetyl Impurity.

References

  • SynZeal. "MonoAcetyl Dapagliflozin | 1632287-34-3". SynZeal Research. Available at: [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS DAPAGLIFLOZIN IMPURITY S2A". Cleanchem. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Dapagliflozin impurity A Safety Data Sheet". EDQM. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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